
Bromchlormethan-d2
Übersicht
Beschreibung
Bromochloromethane-d2, also known as deuterated bromochloromethane, is a deuterium-labeled compound with the molecular formula CD2BrCl. It is a halomethane derivative where two hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties .
Wissenschaftliche Forschungsanwendungen
Bromochloromethane-d2 is widely used in various scientific research fields due to its isotopic labeling:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterium-labeled compounds.
Biology: It serves as a probe in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: It is employed in the synthesis of deuterium-labeled intermediates for the production of pharmaceuticals and other fine chemicals
Biochemische Analyse
Biochemical Properties
Bromochloromethane-d2 is known to interact with various enzymes and proteins. It is metabolized qualitatively like the structurally analogous dichloromethane, but in greater quantities . Bromochloromethane-d2 is degraded by cytochrome P450 to form bromide, chloride, and carbon monoxide .
Cellular Effects
Bromochloromethane-d2 has been shown to have significant effects on microbial communities and rumen fermentation . It has been observed to cause a reduction in methane production and an increase in hydrogen production . In addition, it has been associated with changes in the abundance of certain microbial species .
Molecular Mechanism
The molecular mechanism of Bromochloromethane-d2 involves its interaction with biomolecules. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Bromochloromethane-d2 vary with different dosages. For instance, a study showed a dose-dependent inhibitory effect on methane production in goats .
Metabolic Pathways
Bromochloromethane-d2 is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 during its metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromochloromethane-d2 can be synthesized through the halogenation of deuterated methane (CD4). The process involves the reaction of deuterated methane with bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction can be represented as: [ \text{CD}_4 + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{CD}_2\text{BrCl} + 2\text{HCl} ]
Industrial Production Methods: Industrial production of bromochloromethane-d2 typically involves the use of deuterated dichloromethane (CD2Cl2) as a starting material. The reaction with hydrogen bromide (HBr) in the presence of a catalyst such as aluminum trichloride (AlCl3) yields bromochloromethane-d2: [ \text{CD}_2\text{Cl}_2 + \text{HBr} \rightarrow \text{CD}_2\text{BrCl} + \text{HCl} ]
Analyse Chemischer Reaktionen
Types of Reactions: Bromochloromethane-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, bromochloromethane-d2 can undergo elimination reactions to form deuterated alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Substitution Reactions: Products include deuterated alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically a deuterated alkene.
Wirkmechanismus
The mechanism of action of bromochloromethane-d2 involves its participation in chemical reactions where the deuterium atoms play a crucial role. The presence of deuterium affects the reaction kinetics due to the isotope effect, which can alter the rate of reaction and the stability of intermediates. This makes bromochloromethane-d2 a valuable tool in studying reaction mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
Bromochloromethane (CH2BrCl): The non-deuterated analog of bromochloromethane-d2.
Dibromomethane (CH2Br2): A similar halomethane with two bromine atoms.
Dichloromethane (CH2Cl2): A related compound with two chlorine atoms.
Uniqueness: Bromochloromethane-d2 is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. This makes it particularly useful in studies involving isotopic labeling, where the behavior of deuterium can be tracked and analyzed. The isotope effect also allows for a better understanding of reaction mechanisms and kinetics compared to its non-deuterated counterparts .
Eigenschaften
IUPAC Name |
bromo-chloro-dideuteriomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrCl/c2-1-3/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOXNPPZZKNXOV-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-74-4 | |
| Record name | Methane-d2, bromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3149-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


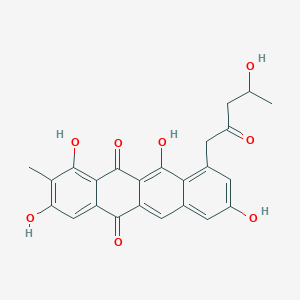
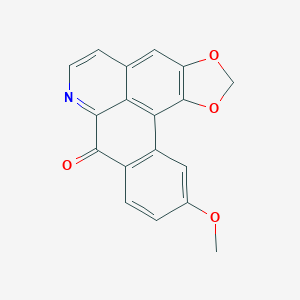

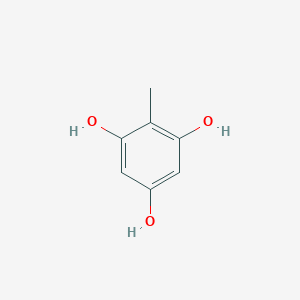
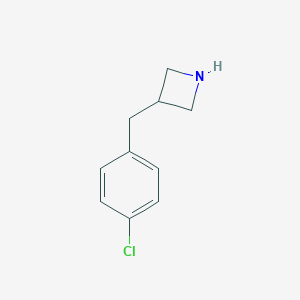
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)
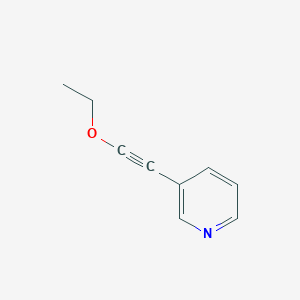
![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)
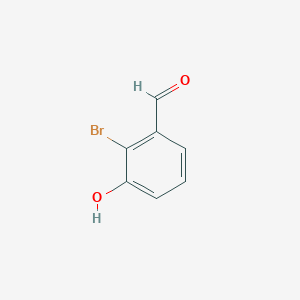
![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)
